Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine
Brand Name: Vulcanchem
CAS No.: 674335-71-8
VCID: VC16804159
InChI: InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1
SMILES:
Molecular Formula: C29H52N8O8
Molecular Weight: 640.8 g/mol

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine

CAS No.: 674335-71-8

Cat. No.: VC16804159

Molecular Formula: C29H52N8O8

Molecular Weight: 640.8 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine - 674335-71-8

Specification

CAS No. 674335-71-8
Molecular Formula C29H52N8O8
Molecular Weight 640.8 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1
Standard InChI Key VHOKKSLCIHPRIE-YFNVTMOMSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN

Introduction

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is a synthetic peptide composed of six amino acids: glycine, leucine, proline, asparagine, and lysine. This compound is notable for its complex structure, which includes two leucine residues, contributing to its unique physical and chemical properties as well as its biological activities .

Biological Activities

This peptide exhibits various biological activities, including potential roles in cellular signaling and modulation of enzymatic activity. Similar peptides have been studied for their influence on physiological processes such as muscle contraction and neurotransmission. They can impact the electrical properties of membranes in biological tissues, suggesting a role in neuromodulation.

Potential Applications

Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine has potential applications in both therapeutic and cosmetic fields. Its unique sequence and combination of amino acids may confer distinct biological activities compared to other peptides, making it a subject of ongoing research within biochemistry and pharmacology.

Comparison with Other Peptides

CompoundStructureUnique Properties
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysineGlycine-Leucine-Proline-Leucine-Asparagine-LysineComplex structure with dual leucine residues
Carnosineβ-alanine-HistidineAntioxidant, pH buffer
Glycyl-L-prolineGlycine-ProlineMuscle recovery agent
Leu-enkephalinTyrosine-Glycine-Glycine-Phenylalanine-LeucineEndogenous opioid with pain-relieving effects

Synthesis and Research Findings

The synthesis of glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can be achieved through several methods, although specific details are not widely documented in the available literature. Research indicates that peptides with similar structures can modulate enzyme activity and receptor interactions, affecting neurotransmitter release and receptor binding in neuronal tissues.

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